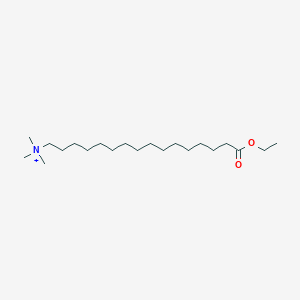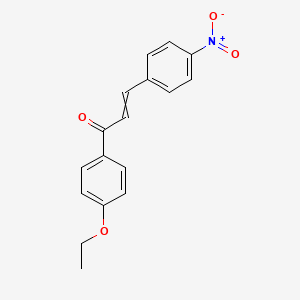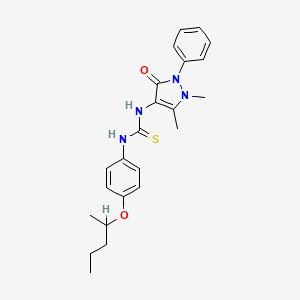![molecular formula C10H12N4 B14448061 1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile CAS No. 75985-33-0](/img/structure/B14448061.png)
1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile is an organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with dimethyl groups at positions 2 and 5, and an aziridine ring attached to a carbonitrile group
Preparation Methods
The synthesis of 1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,5-dimethylpyrimidine.
Attachment of the Aziridine Ring: The aziridine ring is introduced via a nucleophilic substitution reaction, where a suitable aziridine precursor reacts with the pyrimidine derivative.
Introduction of the Carbonitrile Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Polymerization: The aziridine ring can participate in ring-opening polymerization reactions, producing polyamines with various structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly due to its heterocyclic structure.
Materials Science: It is used as a building block for the synthesis of advanced materials, including polymers and coatings with specific properties.
Biological Studies: The compound is studied for its biological activity, including potential antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The aziridine ring can act as an electrophile, reacting with nucleophilic sites in biological molecules. The pyrimidine ring may interact with enzymes and receptors, modulating their activity. The carbonitrile group can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological effects.
Comparison with Similar Compounds
1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile can be compared with other similar compounds, such as:
2,5-Dimethylpyrimidine: A precursor in the synthesis of the target compound, known for its use in various chemical reactions.
Aziridine: A simple aziridine ring structure, used in polymerization and as a building block in organic synthesis.
Pyrimidine Derivatives: Compounds with similar pyrimidine rings, used in medicinal chemistry and as intermediates in organic synthesis.
Properties
CAS No. |
75985-33-0 |
|---|---|
Molecular Formula |
C10H12N4 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-[(2,5-dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile |
InChI |
InChI=1S/C10H12N4/c1-7-4-12-8(2)13-10(7)6-14-5-9(14)3-11/h4,9H,5-6H2,1-2H3 |
InChI Key |
YEXSCIHXYVRRGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1CN2CC2C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


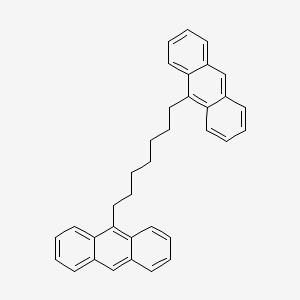
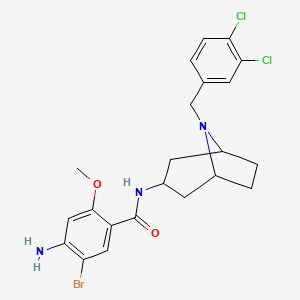
![Spiro[1,3-benzodithiole-2,1'-cyclopentane]](/img/structure/B14447987.png)
![N-Phenyl-5H-pyridazino[4,5-B]indol-4-amine](/img/structure/B14447989.png)
![2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14448002.png)

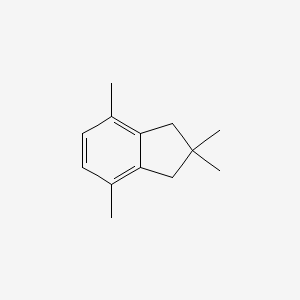

![(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol](/img/structure/B14448028.png)
